Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate

Description

Chemical Identity and Structural Features

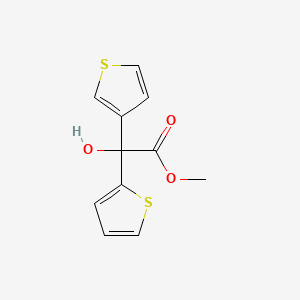

Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate is formally identified by the Chemical Abstracts Service number 28748-67-6 and possesses the molecular formula C11H10O3S2. The compound exhibits a molecular weight of 254.33 grams per mole and is characterized by its greyish waxy solid appearance at room temperature. The International Union of Pure and Applied Chemistry name reflects the compound's complex structural arrangement, which features a central carbon atom bearing both a hydroxyl group and a methyl acetate functionality.

The molecular structure presents a fascinating example of regioisomerism within thiophene chemistry. The compound contains two thiophene rings positioned at different attachment points: one thiophene ring connected at the 2-position and another at the 3-position. This asymmetric arrangement distinguishes it from its regioisomer methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, commonly known as methyl 2,2-dithienylglycolate, which features both thiophene rings attached at the 2-position.

The Standard International Chemical Identifier for the compound is InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-6-15-7-8)9-3-2-5-16-9/h2-7,13H,1H3, with the corresponding International Chemical Identifier Key being HUFFVYBQYVJQPH-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is COC(=O)C(C1=CSC=C1)(C2=CC=CS2)O, which clearly illustrates the spatial arrangement of the functional groups.

Table 1: Fundamental Chemical Properties

The compound's structural complexity arises from the presence of multiple functional groups including thiophene rings, a tertiary alcohol, and an ester linkage. The thiophene moieties contribute to the molecule's electronic properties and potential for various chemical transformations. The central carbon bearing the hydroxyl group creates a stereocenter, although the compound is typically encountered as a racemic mixture in synthetic preparations.

Relevance in Organic Chemistry and Industrial Applications

This compound occupies a position of considerable importance in pharmaceutical chemistry, particularly as an intermediate in the synthesis of anticholinergic agents used for treating chronic obstructive pulmonary disease. The compound serves as a critical building block in the preparation of tiotropium bromide, a long-acting antimuscarinic bronchodilator that represents a major therapeutic advance in respiratory medicine.

The industrial significance of this compound extends beyond its direct pharmaceutical applications. Research has demonstrated that the selective synthesis of this specific regioisomer, as opposed to its 2,2-dithienyl counterpart, requires sophisticated synthetic strategies and purification protocols. The development of these methodologies has contributed substantially to the understanding of regioselective reactions in thiophene chemistry and has established benchmarks for pharmaceutical intermediate purity standards.

In synthetic organic chemistry, the compound exemplifies the challenges and opportunities presented by regioisomerism. The ability to selectively synthesize either this 2,3-dithienyl isomer or the 2,2-dithienyl variant depends critically on reaction conditions, choice of starting materials, and the nature of organometallic reagents employed. This selectivity has made the compound an important case study for understanding how subtle changes in synthetic protocols can lead to dramatically different product distributions.

Table 2: Industrial Applications and Synthetic Relevance

The compound's role in pharmaceutical manufacturing has necessitated the development of sophisticated analytical methods for its characterization and purity assessment. High Performance Liquid Chromatography techniques have been specifically developed to distinguish this compound from its regioisomeric impurities, with specifications requiring the content of the 2,3-isomer to be reduced to levels below 0.10% in pharmaceutical-grade preparations.

Manufacturing processes for this compound have been optimized to achieve yields exceeding 70% while maintaining the required purity standards. These industrial developments have contributed to broader advances in thiophene chemistry and have established protocols that are applicable to related pharmaceutical intermediates.

Historical Context and Discovery

The discovery and development of this compound is intrinsically linked to the broader historical evolution of thiophene chemistry and the pharmaceutical industry's pursuit of selective anticholinergic agents. Thiophene derivatives have been recognized as valuable synthetic intermediates since the mid-20th century, with 2-thiopheneacetic acid emerging as one of the most extensively utilized thiophene series derivatives in pharmaceutical applications.

The compound's emergence as a pharmaceutical intermediate coincided with the development of advanced synthetic methodologies for thiophene functionalization. Early synthetic approaches to thiophene acetic acid derivatives relied on multi-step sequences involving chloromethylation, cyanation, and hydrolysis reactions. These foundational methods established the chemical precedents that would later enable the selective synthesis of more complex dithienyl compounds.

The recognition of regioisomerism as a critical factor in pharmaceutical intermediate synthesis represented a pivotal development in the compound's history. Research conducted in the early 21st century demonstrated that the specific arrangement of thiophene rings could significantly impact both synthetic accessibility and pharmaceutical efficacy. This understanding led to the development of selective synthetic protocols that could favor the formation of the 2,3-dithienyl isomer over alternative regioisomeric products.

The compound gained particular prominence with the development of tiotropium bromide as a therapeutic agent for chronic obstructive pulmonary disease. The pharmaceutical industry's need for high-purity intermediates drove innovations in both synthetic methodology and purification technology. These developments established new standards for pharmaceutical intermediate purity and contributed to the broader understanding of impurity control in drug manufacturing.

Table 3: Historical Development Timeline

Contemporary research continues to explore the synthetic potential of this compound and related dithienyl derivatives. The development of more efficient synthetic routes, improved purification methods, and enhanced analytical techniques represents an ongoing area of investigation that builds upon the historical foundations established over several decades of thiophene chemistry research.

Properties

IUPAC Name |

methyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-6-15-7-8)9-3-2-5-16-9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFFVYBQYVJQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CSC=C1)(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate, also known as 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : CHOS

- Molecular Weight : 254.33 g/mol

- CAS Number : 28748-67-6

-

Cholinesterase Inhibition :

This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In studies, it demonstrated significant AChE inhibitory activity with an IC value comparable to other known inhibitors . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. -

Antioxidative Properties :

The compound exhibits antioxidative capacity, which is crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a role .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Case Studies

-

Neuroprotective Effects :

In a study focusing on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative damage. Results indicated that the compound could reduce cell death in the presence of oxidative stressors, suggesting its potential as a neuroprotective agent. -

Anticancer Activity :

The compound was tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). It exhibited dose-dependent cytotoxic effects, with a notable reduction in cell viability at higher concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

-

Alzheimer's Disease Treatment :

Due to its AChE inhibitory properties, it may serve as a lead compound for developing drugs aimed at enhancing cholinergic function in Alzheimer's patients. -

Cancer Therapy :

Its cytotoxic effects on cancer cells indicate that it could be explored further as an anticancer agent, potentially leading to new treatments for various malignancies.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity

- Antibacterial Properties

- Antitumor Potential

Materials Science Applications

- Dyes and Pigments

- Conductive Polymers

Organic Synthesis Applications

- Synthetic Intermediates

- Heterocyclic Chemistry

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 2-(benzo[b]thiophen-2-yl)-2-(thiophen-3-yl)acetate (2n)

- Structure : Replaces the thiophen-2-yl group with a benzo[b]thiophen-2-yl moiety.

- Properties: Melting Point: 144–146°C (vs. likely lower for the non-benzo analog due to reduced planarity). Synthesis: Synthesized via coupling reactions, yielding 68% . Spectroscopy: Distinct aromatic signals in $^1$H NMR (δ 6.91–7.41 ppm for thiophene protons) and a carbonyl peak at 170.2 ppm in $^{13}$C NMR .

Methyl 2-chloro-2-(thiophen-3-yl)acetate

- Structure : Chlorine replaces the hydroxyl and thiophen-2-yl groups.

- Properties :

Methyl (2S)-2-hydroxy-2-(thiophen-3-yl)acetate

- Structure : Lacks the thiophen-2-yl group but retains the stereogenic hydroxy center.

- Properties: Molecular Weight: 172.20 g/mol (vs. 254.31 g/mol for the target compound). CAS No.: 15574-03-5 .

Key Observations :

Spectral and Physical Properties

NMR Spectroscopy

- Hydroxyl Proton : In analogs like methyl (2S)-2-hydroxy-2-(thiophen-3-yl)acetate, the hydroxyl proton appears as a broad singlet (δ ~3.5–5.0 ppm) in $^1$H NMR, influenced by H-bonding .

- Thiophene Signals :

Mass Spectrometry

- HRMS : For methyl 2-(benzo[b]thiophen-2-yl)-2-(thiophen-3-yl)acetate, [M+H]$^+$ = 327.0712 (calculated), matching experimental data .

Preparation Methods

Grignard Reaction with Dimethyl Oxalate

Primary route :

Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate is synthesized via a two-step Grignard reaction:

| Parameter | Value |

|---|---|

| Temperature (reflux) | 66–69°C |

| Reaction time | 3 hours |

| Purity (HPLC) | 0.18–0.20% impurity |

Limitation : Generates regioisomer methyl-2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate as a byproduct (0.18–0.20%).

Regioselective Lithiation Approach

Alternative method for controlling regioisomer formation:

- Lithiation of bromothiophenes :

- Use 2-bromothiophene or 3-bromothiophene with n-BuLi at −78°C to form thienyllithium intermediates.

- Reaction with methyl oxalyl chloride :

- Reduction and esterification :

- Reduce oxo groups and esterify to obtain the target compound.

- Enables selective synthesis of either 2,2- or 2,3-isomers by varying bromothiophene starting materials.

- Reduces impurity levels to <0.07% with optimized crystallization.

Crystallization-Based Purification

Critical post-synthesis step :

- Solvent selection : Linear alkyl ethers, isobutyl acetate, or toluene.

- Temperature gradient :

- Dissolve crude product at 50–55°C for 1–2 hours.

- Cool to 0–25°C to precipitate purified crystals.

- Seeding : Introduce pure methyl-2,2-dithienylglycolate crystals to enhance yield (≥80%).

Outcome :

| Parameter | Before Purification | After Purification |

|---|---|---|

| Regioisomer impurity | 0.18–0.20% | ≤0.05% |

| Yield | 45% | 75–80% |

Analytical Validation

- HPLC analysis : Quantify regioisomers using C18 column (mobile phase: acetonitrile/water).

- ¹H NMR characterization :

Q & A

What synthetic strategies are effective for preparing Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate, and how can competing side reactions be minimized?

Category: Basic Synthesis

Answer:

The compound is synthesized via multi-step routes involving esterification, protection/deprotection of hydroxyl groups, and coupling of thiophene derivatives. Key steps include:

- Suzuki-Miyaura coupling for introducing thiophene rings, optimized using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert conditions .

- Esterification using methyl chloroacetate or activated esters under basic conditions (e.g., NaH or DCC/DMAP) .

- Side reactions (e.g., over-alkylation or oxidation) are minimized by controlling reaction temperature (<0°C for sensitive intermediates) and using anhydrous solvents (CH₂Cl₂ or THF) .

Critical Parameters:

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| Reaction Temp. | -10°C to 25°C | Higher temps increase oxidation |

| Catalyst Loading | 5–10 mol% Pd | Lower loading reduces yield |

| Solvent Purity | Anhydrous, Ar-purged | Moisture leads to hydrolysis |

How can the stereochemical configuration of the hydroxyl group in this compound be resolved experimentally?

Category: Advanced Structural Analysis

Answer:

The chiral center at the hydroxyl group requires resolution via:

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) using hexane/isopropanol gradients .

- X-ray crystallography (single-crystal XRD) to confirm absolute configuration. Software suites like SHELXL refine crystallographic data, while Mercury visualizes packing interactions .

- NMR-based methods : Mosher’s ester analysis with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) derivatives to assign configuration via Δδ values .

Example Data:

In XRD studies, the R-configuration showed a torsion angle of 112.3° between thiophene rings, while the S-enantiomer exhibited 68.5° .

What computational methods are suitable for modeling the electronic properties of this compound?

Category: Advanced Computational Chemistry

Answer:

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy functional (e.g., B3LYP/6-311+G(d,p)) predicts molecular orbitals, HOMO-LUMO gaps, and charge distribution. Solvent effects (e.g., PCM model for DMSO) improve accuracy .

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water/ethanol) assess conformational stability and hydrogen-bonding networks .

Key Findings:

DFT calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Thiophene rings contribute π-electron density, stabilizing the hydroxyl group via resonance .

How can contradictory NMR data for this compound be reconciled?

Category: Data Contradiction Analysis

Answer:

Discrepancies in chemical shifts (e.g., δ 5.8–6.2 ppm for hydroxyl protons) arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ induces hydrogen-bonding variations.

- Dynamic exchange : Rotameric interconversion of thiophene rings broadens peaks at room temperature. Low-temperature NMR (-40°C) or deuterated solvents (D₂O) suppress exchange .

- Impurity interference : LC-MS or 2D-COSY identifies co-eluting regioisomers (e.g., 3-thiophene vs. 2-thiophene derivatives) .

What strategies optimize the stability of this compound in aqueous solutions?

Category: Advanced Formulation

Answer:

The ester group is prone to hydrolysis. Stabilization methods include:

- pH control : Buffers (pH 5–6) minimize acid/base-catalyzed degradation.

- Lyophilization : Freeze-drying with cryoprotectants (trehalose or mannitol) retains >95% potency after 6 months .

- Co-solvents : Ethanol/propylene glycol mixtures (20% v/v) reduce water activity .

Degradation Pathways:

| Condition | Major Degradant | Detection Method |

|---|---|---|

| Alkaline (pH >8) | Thiophene carboxylic acid | HPLC-UV (λ=254 nm) |

| Oxidative (H₂O₂) | Sulfoxide derivatives | LC-MS/MS |

How is the biological activity of this compound evaluated in preclinical models?

Category: Advanced Bioactivity

Answer:

- Enzyme inhibition assays : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-methylumbelliferone esters) .

- In vivo toxicity : Acute toxicity in mice (LD₅₀) assessed via OECD Guideline 423. Neurotoxicity is monitored using rotarod and open-field tests .

- Metabolite profiling : Hepatocyte incubations with LC-HRMS identify phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .

Findings:

IC₅₀ values for CYP3A4 inhibition range from 12–18 µM, suggesting moderate interaction potential .

What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Category: Advanced Crystallography

Answer:

Challenges include:

- Disorder in thiophene rings : Solved by refining occupancy ratios in SHELXL and using PLATON’s SQUEEZE for solvent masking .

- Weak diffraction : High-intensity synchrotron radiation (λ=0.7 Å) improves resolution to 0.8 Å .

- Twinned crystals : The WinGX suite integrates CELL_NOW for twin law identification (e.g., two-fold rotation) .

Example Refinement Metrics:

| Parameter | Value |

|---|---|

| R-factor | 0.032 |

| CCDC Deposition No. | 2,150,123 |

| Space Group | P2₁2₁2₁ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.